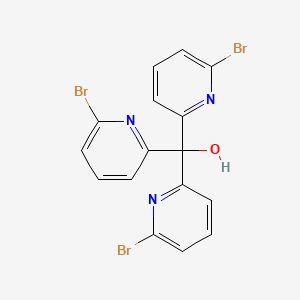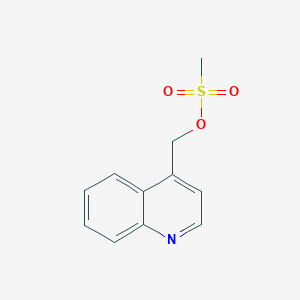
Tris(6-bromopyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(6-bromopyridin-2-yl)methanol is an organic compound with the chemical formula C16H10Br3N3O. It is a tripodal ligand, meaning it has three arms that can coordinate to a central metal atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(6-bromopyridin-2-yl)methanol typically involves the reaction of 2-bromo-6-pyridinecarboxaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: Tris(6-bromopyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace bromine with an azide group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Tris(2-formyl-6-pyridyl)methanol or Tris(2-carboxy-6-pyridyl)methanol.
Reduction: Tris(2-hydro-6-pyridyl)methanol.
Substitution: Tris(2-azido-6-pyridyl)methanol.
科学的研究の応用
Tris(6-bromopyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound can be used to design metal-based drugs or probes for biological imaging. Its ability to coordinate with metals makes it useful in studying metalloproteins and metalloenzymes.
Industry: It can be used in the development of new materials with specific electronic or optical properties, such as in the field of molecular electronics.
作用機序
The mechanism of action of Tris(6-bromopyridin-2-yl)methanol largely depends on its role as a ligand. When it coordinates with a metal center, it can influence the electronic properties of the metal, thereby affecting the reactivity and stability of the resulting complex. The molecular targets and pathways involved would vary based on the specific metal and the type of complex formed.
類似化合物との比較
Tris(2-pyridyl)methanol: Similar structure but without the bromine atoms, leading to different reactivity and coordination properties.
Tris(2-chloro-6-pyridyl)methanol: Chlorine atoms instead of bromine, which can affect the compound’s reactivity and the stability of its metal complexes.
Tris(2-iodo-6-pyridyl)methanol: Iodine atoms instead of bromine, which can lead to different substitution reactions and coordination behavior.
Uniqueness: Tris(6-bromopyridin-2-yl)methanol is unique due to the presence of bromine atoms, which can participate in various substitution reactions and influence the electronic properties of the compound. This makes it a versatile ligand for forming metal complexes with specific properties.
特性
分子式 |
C16H10Br3N3O |
|---|---|
分子量 |
500.0 g/mol |
IUPAC名 |
tris(6-bromopyridin-2-yl)methanol |
InChI |
InChI=1S/C16H10Br3N3O/c17-13-7-1-4-10(20-13)16(23,11-5-2-8-14(18)21-11)12-6-3-9-15(19)22-12/h1-9,23H |
InChIキー |
HJQFXBWQITUNBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C(C2=NC(=CC=C2)Br)(C3=NC(=CC=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-bromo-2-chloro-N-[2-(2-chloro-phenyl)-ethyl]-benzamide](/img/structure/B8413247.png)
![sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate](/img/structure/B8413257.png)
![7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide](/img/structure/B8413264.png)

